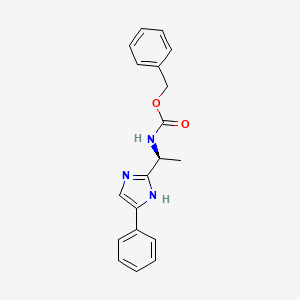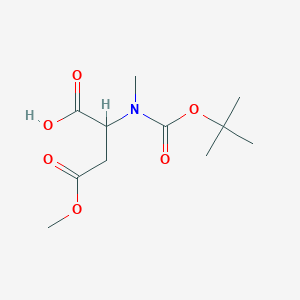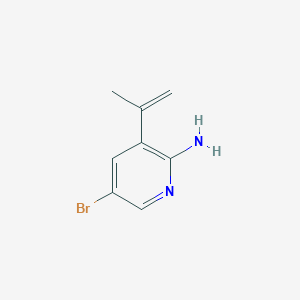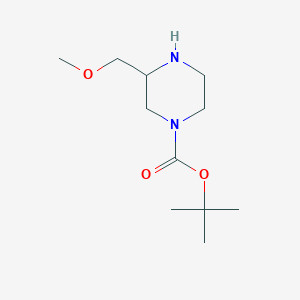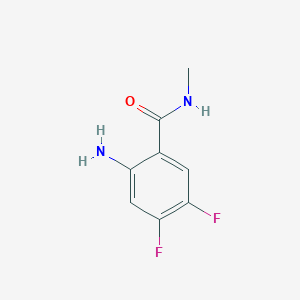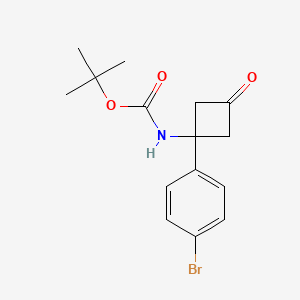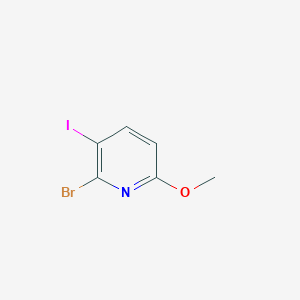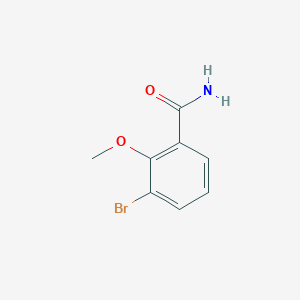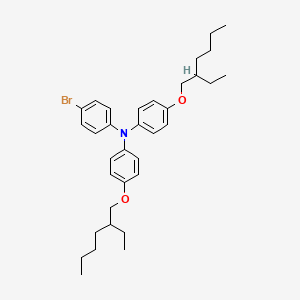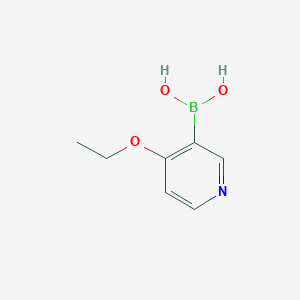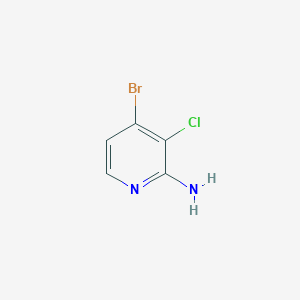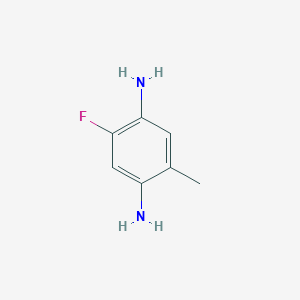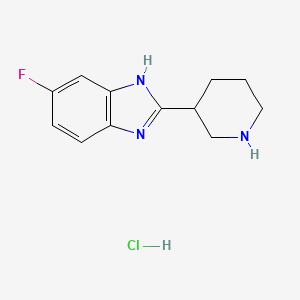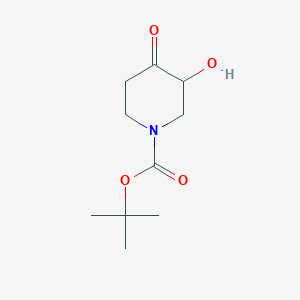
tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate” is an organic compound with the molecular formula C10H17NO4 . It is a solid substance and its CAS number is 1130156-23-8 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 215.25 . The compound is sealed in dry storage at 2-8°C .
Aplicaciones Científicas De Investigación
- Field : Organic Chemistry
- Application : The compound and its derivatives substituted at the 3-position and in the allylic fragment are used in the synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates .
- Method : The compound reacts with L-selectride in anhydrous tetrahydrofuran to give the desired products .
- Results : The reaction yields cis isomers in quantitative yield .
- Field : Organic Chemistry
- Application : The compound dimethylhydrazone reacts with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ (R=H, Me, Et; R’=CH2Ar) to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates .
- Method : The reaction involves the use of BuLi and N,N’-dimethylpropylene urea .
- Results : The reaction yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .
Synthesis of Substituted Compounds
3-Allylation of the Compound
- Field : Organic Chemistry
- Application : The compound dimethylhydrazone reacts with BuLi in the presence of N,N’-dimethylpropylene urea and subsequently with BrCH2CH=CRR’ (R=H, Me, Et; R’=CH2Ar) to afford the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These are promising synthons for the preparation of diverse piperidine derivatives .
- Method : The reaction involves the use of BuLi and N,N’-dimethylpropylene urea .
- Results : The reaction yields the corresponding tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates in 50–80% yields .
- Field : Pharmaceutical Chemistry
- Application : 1-Boc-4-piperidone, also known as tert-Butyl 4-oxo-1-piperidinecarboxylate, is used as a building block for the preparation of selective ligands .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Synthesis of Diverse Piperidine Derivatives
Preparation of Selective Ligands
- Field : Pharmaceutical Chemistry
- Application : 1-Boc-4-piperidone, a pharma building block, may be used in the synthesis of (3 E,5 E)-3,5-bis (2,5-dimethoxybenzylidene)-1- t -butoxycarbonylpiperidin-4-one (RL197) .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
- Field : Pharmaceutical Chemistry
- Application : 1-Boc-4-piperidone may also be used in the synthesis of spirorifamycins containing a piperidine ring structure .
- Method : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not specified in the source .
Synthesis of (3 E,5 E)-3,5-bis (2,5-dimethoxybenzylidene)-1- t -butoxycarbonylpiperidin-4-one (RL197)
Synthesis of Spirorifamycins
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(12)8(13)6-11/h8,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLQOXCJAGFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-hydroxy-4-oxopiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid](/img/structure/B1442329.png)
